molecular formula C7H3ClF3NO2 B1366418 6-Chloro-2-(trifluoromethyl)nicotinic acid CAS No. 261635-83-0

6-Chloro-2-(trifluoromethyl)nicotinic acid

Cat. No. B1366418
M. Wt: 225.55 g/mol
InChI Key: UDYRRHUXOXTWBD-UHFFFAOYSA-N
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Description

6-Trifluoromethylnicotinic acid is a white powder . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid is carried out by Tokyo Chemical Industry Co., Ltd .


Molecular Structure Analysis

The molecular formula of 6-Chloro-2-(trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The average mass is 225.552 Da and the monoisotopic mass is 224.980438 Da .


Physical And Chemical Properties Analysis

6-Trifluoromethylnicotinic acid has a melting point of 193-197 °C and a boiling point of 259.3℃ at 760 mmHg . Its density is 1.484 g/cm3 . Other properties include a flash point of 110.6℃, a refractive index of 1.475, and a vapor pressure of 0.007mmHg at 25°C .

Scientific Research Applications

Herbicidal Activity

6-Chloro-2-(trifluoromethyl)nicotinic acid derivatives exhibit significant herbicidal activity. For example, certain N-(arylmethoxy)-2-chloronicotinamides synthesized from nicotinic acid show excellent herbicidal effectiveness against Agrostis stolonifera and Lemna paucicostata, highlighting their potential as novel natural-product-based herbicides (Yu et al., 2021).

Synthesis Applications

The compound plays a role in the synthesis of various chemical intermediates. A notable application includes its use in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in novel anti-infective agents (Mulder et al., 2013). Additionally, the synthesis and characterization of various 2-(trifluoromethyl)nicotinic acid derivatives highlight its versatility as a precursor in chemical synthesis (Kiss et al., 2008).

Medicinal Chemistry

In medicinal chemistry, derivatives of 6-Chloro-2-(trifluoromethyl)nicotinic acid have been studied for their bioactivity. For example, the characterization of nicotinic acid receptors and their role in lipid-lowering and anti-inflammatory effects has been investigated, illustrating the relevance of this compound in drug discovery (Tunaru et al., 2003).

Biochemical Studies

The compound has been used in biochemical studies to understand metabolic pathways. For instance, the biosynthesis of nicotine from isotopically labeled nicotinic acids, including derivatives of 6-Chloro-2-(trifluoromethyl)nicotinic acid, was explored to understand the enzymatic processes in tobacco roots (Dawson et al., 1960).

Industrial Applications

In industrial contexts, the compound is involved in the intensification of nicotinic acid separation, a process important in food, pharmaceutical, and biochemical industries. This includes studies on reactive extraction with organophosphorus solvating extractants for nicotinic acid recovery (Kumar et al., 2008).

Safety And Hazards

6-Chloro-2-(trifluoromethyl)nicotinic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding ingestion and inhalation .

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYRRHUXOXTWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465811
Record name 6-Chloro-2-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(trifluoromethyl)nicotinic acid

CAS RN

261635-83-0
Record name 6-Chloro-2-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
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